H-D-Abu-Otbu HCl
Description
H-D-Abu-OtBu HCl (CAS: 313994-32-0) is a protected amino acid derivative where the α-aminobutyric acid (Abu) residue is in the D-configuration. Its molecular formula is C₈H₁₈ClNO₂ (MW: 195.687 g/mol), featuring a tert-butyl ester (OtBu) group and a hydrochloride salt. This compound is primarily used in peptide synthesis to introduce D-amino acids, which enhance enzymatic stability and modulate peptide conformation .
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2R)-2-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPKETQBSXWOBJ-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959750-74-4, 313994-32-0 | |
| Record name | tert-butyl (2R)-2-aminobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl (2R)-2-aminobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry
H-D-Abu-Otbu HCl serves as a crucial building block in organic synthesis and peptide chemistry. It is utilized for:
- Peptide Synthesis : The compound is instrumental in synthesizing complex peptides, which are essential for pharmaceutical development.
- Organic Reactions : It undergoes various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.
Biology
In biological research, this compound is employed to study protein interactions and enzyme mechanisms:
- Proteomics : The compound aids in the identification of post-translational modifications and protein structures, enhancing the understanding of cellular functions.
- Enzyme Interaction Studies : It interacts with specific proteins, influencing their activity and providing insights into metabolic pathways.
Medicine
The therapeutic potential of this compound is under investigation for various applications:
- Drug Development : Its ability to stabilize peptide structures enhances drug delivery systems targeting specific diseases.
- Therapeutic Applications : Research indicates potential uses in treating conditions where peptide-based therapies are beneficial.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental setups:
- Proteomic Analysis : A study demonstrated that using this compound significantly improved the detection sensitivity of peptides in mass spectrometry, allowing for better characterization of protein interactions .
- Therapeutic Potential : Research indicates that its ability to stabilize peptide structures can enhance drug delivery systems targeting specific diseases . For instance, a study showcased how modifications with this compound improved the oral bioavailability of peptide therapeutics .
Chemical Reactions Analysis
Oxidation Reactions
H-D-Abu-Otbu HCl can undergo oxidation to form derivatives such as ketones or carboxylates, depending on reaction conditions. While specific reagents are not explicitly detailed in available literature, oxidation in peptide chemistry typically involves:
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Mild oxidants : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) for selective oxidation of side chains.
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Strong oxidants : Potassium permanganate (KMnO₄) or chromium-based reagents for backbone modifications.
The tert-butyl group remains stable under mild oxidative conditions, making this compound suitable for synthesizing oxidation-resistant intermediates .
Acid-Mediated Deprotection
The tert-butyl ester is cleaved under acidic conditions to regenerate the free carboxylic acid, a key step in peptide chain assembly:
Reaction Conditions :
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Reagent : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
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Time : 1–2 hours at 20–25°C.
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Outcome : Removal of the tert-butyl group yields D-2-aminobutyric acid hydrochloride , which is water-soluble and reactive for further coupling .
Peptide Coupling Reactions
As a building block in solid-phase peptide synthesis (SPPS), this compound participates in amide bond formation via:
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Activating Reagents : Dicyclohexylcarbodiimide (DCC) or HATU.
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Coupling Partners : Amino acids or peptide fragments with free amine groups.
The tert-butyl group prevents undesired side reactions at the β-carbon during coupling .
Comparative Reactivity
The reactivity of this compound is influenced by its stereochemistry and protective groups. Below is a comparison with analogous compounds:
| Compound | CAS Number | Key Reactivity Difference |
|---|---|---|
| This compound | 313994-32-0 | Chiral R-configuration enhances specificity |
| H-L-Abu-Otbu HCl | – | L-configuration alters binding affinity |
| tert-butyl (2R)-2-aminopentanoate | – | Longer alkyl chain reduces solubility |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Side Chain Variations: this compound has a linear butyl side chain, whereas H-Aib-OtBu·HCl features a branched isopropyl group. H-Phe-OtBu·HCl contains an aromatic benzyl group, enhancing hydrophobicity and π-π interactions in peptides .
- Protecting Groups: H-D-Lys(Boc)-OtBu·HCl includes a Boc (tert-butyloxycarbonyl) group, offering orthogonal protection for lysine’s ε-amino group . H-Glu(OtBu)-OtBu·HCl has dual tert-butyl esters, reducing polarity and improving solubility in organic solvents .
Stability and Handling
- Storage: Most tert-butyl-protected amino acids (e.g., this compound, H-Aib-OtBu·HCl) require refrigeration (-20°C to 4°C) to prevent hydrolysis .
- Solubility : Compounds with bulky tert-butyl groups (e.g., H-Glu(OtBu)-OtBu·HCl) show better solubility in organic solvents (DMSO, chloroform) than aqueous media .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing H-D-Abu-Otbu HCl with high purity, and how can intermediates be monitored during the reaction?
- Methodological Answer : Synthesis typically involves coupling protected amino acids (e.g., tert-butyl esters) using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous conditions. Monitoring intermediates requires thin-layer chromatography (TLC) with ninhydrin staining for free amines or UV visualization for protected groups. Purification via recrystallization or flash chromatography is essential to isolate the HCl salt. Validate purity using melting point analysis and HPLC (≥95% purity threshold) .
Q. How should researchers optimize solubility for this compound in aqueous and organic solvents for biological assays?
- Methodological Answer : Solubility screening should include polar solvents (e.g., water, methanol) with pH adjustment (1% acetic acid) and non-polar solvents (e.g., DMSO for stock solutions). Use sonication for 10–15 minutes to enhance dissolution. For stability, prepare fresh solutions and avoid prolonged storage at room temperature. Solubility data should be cross-validated using UV-Vis spectroscopy at 220–280 nm .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for tert-butyl (δ 1.4 ppm, singlet) and α-proton (δ 3.2–4.0 ppm) signals. Confirm HCl salt formation via downfield shifts in amine protons.
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks ([M+H]) and isotopic patterns.
- IR : Identify ester carbonyl stretches (~1740 cm) and amine hydrochloride bands (2500–3000 cm). Correlate spectral data with computational models (e.g., DFT) for structural validation .
Advanced Research Questions
Q. How can potentiometric titration be adapted to resolve discrepancies in quantifying HCl content in this compound?
- Methodological Answer : Use a dual-endpoint titration with standardized NaOH (0.1 M) and a pH meter calibrated to ±0.01 accuracy. First, identify the strong acid (HCl) endpoint at pH ~3.5–4.0. For weak acid contributions (e.g., residual acetic acid), analyze second-derivative plots (d²pH/dV²) to isolate inflection points. Validate against gravimetric analysis and account for ionic strength effects using the Debye-Hückel equation .
Q. What strategies mitigate signal overlap in -NMR when analyzing this compound in complex mixtures?
- Methodological Answer :
- Isotopic Labeling : Introduce -labels to amino groups for selective decoupling.
- 2D NMR : Employ HSQC or HMBC to resolve overlapping quaternary carbons (e.g., tert-butyl at δ 27–30 ppm).
- Paramagnetic Additives : Add Cr(acac) to sharpen signals via relaxation enhancement.
- Dynamic NMR : Conduct variable-temperature experiments to separate rotameric peaks .
Q. How should researchers address contradictory data between HPLC purity assays and biological activity in this compound?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., de-esterified derivatives) undetected by UV.
- Activity Correlation : Perform dose-response assays with purified fractions to isolate bioactive components.
- Buffer Compatibility : Test solubility in assay buffers (e.g., PBS vs. Tris-HCl) to rule out aggregation artifacts.
- Statistical Validation : Apply Bland-Altman analysis to quantify systematic errors between purity and activity datasets .
Q. What computational methods predict the stability of this compound under varying storage conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis) in explicit solvent models (water, DMSO) at 298–310 K.
- QSPR Models : Train regression models using experimental stability data (e.g., Arrhenius plots) and descriptors like logP, polar surface area, and H-bond donors.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare to real-time data using similarity factor () analysis .
Methodological Design & Data Evaluation
Q. How to design a robust stability-indicating assay for this compound under oxidative stress?
- Methodological Answer : Expose samples to 0.1% HO at 40°C for 24 hours. Analyze degradation via:
- HPLC-DAD : Monitor new peaks at 210–400 nm.
- Forced Degradation Kinetics : Calculate rate constants () using pseudo-first-order models.
- Mass Balance : Ensure total impurity ≤2% of initial potency. Validate method specificity via spike-recovery experiments (±10% acceptance) .
Q. What statistical approaches resolve variability in replicate synthesis batches of this compound?
- Methodological Answer : Apply ANOVA to batch data (n=5) with post-hoc Tukey tests. Identify critical process parameters (CPPs) via Pareto analysis. Use design of experiments (DoE, e.g., Box-Behnken) to optimize reaction time, temperature, and reagent stoichiometry. Implement control charts for real-time monitoring of critical quality attributes (CQAs) like yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
